alpha-Emgbl

Description

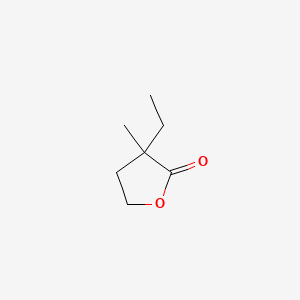

alpha-EMGBL is an alpha-substituted derivative of gamma-butyrolactone (GBL), characterized by ethyl and methyl groups at the alpha-position of the lactone ring. It was first synthesized and studied in the 1980s as part of efforts to develop novel anticonvulsant agents . Unlike its beta-substituted counterparts (e.g., beta-EMGBL), this compound exhibits potent anticonvulsant activity in animal models, preventing seizures induced by pentylenetetrazol, picrotoxin, and beta-EMGBL itself . Its mechanism involves modulation of GABAergic neurotransmission, particularly through interactions with the picrotoxin-sensitive site of GABAA receptors . Notably, this compound lacks the pro-convulsant or hypertensive effects observed in beta-substituted GBL derivatives, positioning it as a unique therapeutic candidate .

Properties

CAS No. |

31004-76-9 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-ethyl-3-methyloxolan-2-one |

InChI |

InChI=1S/C7H12O2/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3 |

InChI Key |

DRTXQTMTWPIHLI-UHFFFAOYSA-N |

SMILES |

CCC1(CCOC1=O)C |

Canonical SMILES |

CCC1(CCOC1=O)C |

Synonyms |

2-ethyl-2-methyl-4-butyrolactone alpha-EMGBL alpha-ethyl-alpha-methyl-gamma-butyrolactone beta-EMGBL beta-ethyl-beta-methyl-gamma-butyrolactone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position: Alpha vs. Beta Substitution

The position of alkyl substituents on the GBL ring critically determines pharmacological activity:

- alpha-EMGBL (alpha-ethyl-alpha-methyl-GBL) :

- Anticonvulsant Efficacy : Blocks seizures induced by pentylenetetrazol, picrotoxin, and beta-EMGBL in mice and guinea pigs .

- Hypotensive Effect : Reduces blood pressure and antagonizes hypertension caused by beta-EMGBL .

- GABA Modulation : Potentiates GABA currents at low GABA concentrations (0.5 µM) and blocks inhibitory effects of picrotoxin and beta-EMGBL .

- beta-EMGBL (beta-ethyl-beta-methyl-GBL) :

Key Mechanistic Insight : Alpha- and beta-substituted GBLs may act as antagonists and agonists, respectively, at the same picrotoxin-sensitive site .

Comparison with Gamma-Substituted Derivatives

- Primarily acts as a CNS depressant via GABAB receptors, distinct from this compound’s GABAA modulation .

gamma-Ethyl-gamma-methyl-GBL :

Thiobutyrolactone Analog: alpha-EMTBL

alpha-EMTBL (alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone) shares structural similarity with this compound but replaces the oxygen atom in the lactone ring with sulfur:

- Enhanced GABA Potentiation : Increases GABA currents by 190% at 1 mM (EC50 = 102 µM), surpassing this compound’s effects .

- Broader Efficacy : Potentiates GABA currents across all concentrations tested, unlike this compound, which is effective only at low GABA levels (≤0.5 µM) .

- IPSC Modulation : Slows IPSC decay rate without altering peak amplitude, a trait shared with this compound .

Data Tables

Table 1: Pharmacological Properties of this compound and Analogues

| Compound | Substituent Position | Anticonvulsant Activity | Effect on Blood Pressure | GABA Modulation |

|---|---|---|---|---|

| This compound | Alpha | Yes (broad spectrum) | Hypotensive | Potentiates low GABA; blocks picrotoxin |

| beta-EMGBL | Beta | No (pro-convulsant) | Hypertensive | Inhibits GABA currents |

| alpha-EMTBL | Alpha (S-substituted) | Yes | Not reported | Potentiates all GABA levels |

| gamma-Hydroxybutyrate | Gamma | No | Neutral/Depressant | Acts via GABAB receptors |

Table 2: Mechanistic Comparison in Hippocampal Neurons

| Compound | IPSC Peak Amplitude | IPSC Decay Rate | Interaction with Picrotoxin |

|---|---|---|---|

| This compound | No change | Decreased decay rate | Blocks picrotoxin effects |

| beta-EMGBL | Decreased | Increased decay rate | Mimics picrotoxin agonism |

| alpha-EMTBL | No change | Decreased decay rate | Blocks picrotoxin effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.